SBE13 hydrochloride

Description

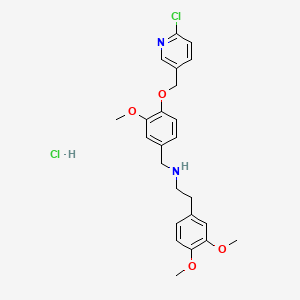

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSVDJLQQXEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474576 | |

| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052532-15-6 | |

| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052532-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SBE13 Hydrochloride: A Technical Guide to a Highly Selective PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SBE13 hydrochloride, a potent and highly selective inhibitor of Polo-like Kinase 1 (PLK1). It details the compound's mechanism of action, selectivity, cellular effects, and the experimental protocols used for its characterization.

Introduction: Polo-like Kinase 1 (PLK1) as a Therapeutic Target

Polo-like Kinase 1 (PLK1) is a critical serine/threonine kinase that serves as a master regulator of the cell cycle, particularly during mitosis.[1][2] Its functions include orchestrating centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] PLK1 is predominantly expressed from the G2 to M phase of the cell cycle.[1][2] In the late G2 phase, Aurora A kinase and PLK1 are recruited to the centrosome, where Aurora A is involved in the initial activation of PLK1.[4] This activation cascade is essential for mitotic entry.[4]

Due to its fundamental role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis.[1][3] This makes PLK1 an attractive and well-validated target for the development of anticancer therapeutics.[1]

This compound: Overview

This compound is a potent small molecule inhibitor designed to target PLK1.[5][6][7][8][9] Its chemical name is N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride.[8][10] The compound has been identified as a highly selective and powerful tool for investigating PLK1 function and as a potential scaffold for anticancer drug development.

Mechanism of Action

This compound functions as a Type II inhibitor of PLK1.[10] Unlike ATP-competitive inhibitors that bind to the active conformation of the kinase, SBE13 binds to and stabilizes the inactive conformation of PLK1.[8][10] This mode of inhibition prevents the kinase from adopting its active state, thereby blocking the phosphorylation of its downstream substrates essential for mitotic progression. The inhibition of PLK1 by SBE13 leads to a G2/M cell cycle arrest and subsequently induces apoptosis in cancer cells.[5][8]

Quantitative Data: Potency and Selectivity

This compound demonstrates exceptional potency for PLK1 and a high degree of selectivity against other related kinases, including other members of the Polo-like kinase family and Aurora A kinase.[5][8]

| Kinase Target | IC50 Value | Fold Selectivity vs. PLK1 |

| PLK1 | 200 pM (0.2 nM)[5][6][7][8][11][12][13] | 1x |

| PLK2 | >66 µM[6][7][8] | >330,000x |

| PLK3 | 875 nM[6][7][8] | 4,375x |

| Aurora A Kinase | No significant activity / >4000-fold selective[5][8][10] | >4,000x |

Table 1: Kinase Selectivity Profile of this compound.

Cellular Activity

In cellular contexts, SBE13 effectively inhibits cancer cell growth and induces cell cycle arrest. Notably, its effects on non-cancerous primary cells are significantly different, highlighting a potential therapeutic window.

| Cell Line / Cell Type | Effect | Effective Concentration (EC50) |

| HeLa (Cancer) | Reduces cell proliferation and induces apoptosis.[6][7] | 18 µM[6][7] |

| Various Cancer Cell Lines | Decreases cell proliferation, causes G2/M arrest followed by apoptosis.[5][10] | 5-60 µM[10] |

| HCT116(p53-/-) (Cancer) | Synergistic reduction of cell proliferation and enhanced apoptosis when combined with Enzastaurin.[5] | Not specified |

| Primary Cells | Does not impair cell cycle or proliferation; may cause a transient G0/G1 arrest.[5][8] | Not applicable |

| NIH-3T3 (Non-cancer) | No effect on Caspase 3/7 activity.[6][7] | 1-100 µM[6][7] |

Table 2: Summary of this compound Cellular Effects.

In HeLa cells, treatment with SBE13 (at 66 and 100 µM) leads to an increase in the levels of key mitotic proteins, including cyclin B1, phospho-histone H3, Wee1, Emi1, and securin, and results in the cleavage of Cdc27, consistent with mitotic arrest.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of SBE13 against PLK1, PLK2, PLK3, and Aurora A kinases.

Methodology:

-

Cell Synchronization and Lysis: Cells are synchronized at the G1/S boundary using a double thymidine block. After release, cells are treated with various concentrations of this compound for 13 hours.[5][6][7]

-

Immunoprecipitation: Cell lysates are prepared, and total protein is quantified. For each reaction, 800 µg of total protein is incubated with specific antibodies (e.g., 1.5 µg PLK1 antibody cocktail, 3 µg PLK2, 3 µg PLK3, or 5 µg Aurora A antibody) for 2 hours at 4°C on a rotator.[5][6][7]

-

Kinase Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-kinase complexes.[6][7]

-

Kinase Reaction: The immunoprecipitated kinase is incubated with a suitable substrate (e.g., 1 µg casein for PLK1) and 1 µCi of [γ-³²P]ATP in kinase buffer for 30 minutes at 37°C.[6][7]

-

Quantification: The reaction is stopped, and the incorporation of ³²P into the substrate is measured using autoradiography or scintillation counting.

-

Data Analysis: The percentage of kinase activity relative to a vehicle control (DMSO) is plotted against the logarithm of SBE13 concentration. The IC50 value is calculated using a non-linear regression curve fit.

Cell Proliferation Assay

Objective: To determine the effect of SBE13 on the proliferation of cancer and non-cancerous cell lines.

Methodology:

-

Cell Seeding: 1 x 10⁵ cells are seeded into each well of a 6-well plate.[5]

-

Treatment: One day after subculturing, the culture medium is replaced with fresh medium containing this compound at concentrations ranging from 1 nM to 100 µM. Control cells receive medium with the vehicle (e.g., DMSO).[5]

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, and 72 hours).[5]

-

Cell Counting: At each time point, cells are detached (e.g., with trypsin) and counted using a hemocytometer or an automated cell counter.[5]

-

Data Analysis: The cell count for each concentration is normalized to the vehicle control. The EC50 value, the concentration at which cell growth is inhibited by 50%, can be calculated by plotting the normalized cell count against the log of the SBE13 concentration. All experiments are performed in triplicate.[5]

PLK1 Signaling and Inhibition by SBE13

PLK1 is a central node in the G2/M transition. Its activation leads to the phosphorylation and activation of downstream targets like the phosphatase Cdc25C, which in turn activates the Cyclin B-CDK1 complex, a key driver of mitotic entry. SBE13 disrupts this entire cascade.

References

- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. SBE 13 hydrochloride | CAS 1052532-15-6 | SBE13 HCl | Tocris Bioscience [tocris.com]

- 9. xcessbio.com [xcessbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. SBE13 | PLK1 inhibitor | Probechem Biochemicals [probechem.com]

- 12. This compound - Immunomart [immunomart.com]

- 13. SBE13 | CymitQuimica [cymitquimica.com]

SBE13 Hydrochloride: A Technical Guide to its Impact on Cell Cycle Progression and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBE13 hydrochloride is a potent and highly selective inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression and apoptosis in cancer cells. Through the compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of PLK1 inhibition. The data presented herein demonstrates that this compound induces a robust G2/M cell cycle arrest, followed by the induction of apoptosis in a variety of cancer cell lines, highlighting its promise as a targeted anti-cancer agent.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis. Consequently, PLK1 has emerged as a promising target for anti-cancer drug development.

This compound is a potent and selective small molecule inhibitor of PLK1 with an IC50 of 200 pM.[1] Its high selectivity, with over 4000-fold greater potency for PLK1 compared to other kinases like Aurora A, Plk2, and Plk3, makes it a valuable tool for dissecting the specific roles of PLK1 in cellular processes and a strong candidate for therapeutic development.[1] This guide summarizes the current understanding of this compound's mechanism of action, focusing on its effects on cell cycle progression and the induction of apoptosis in cancer cells.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cell lines.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/EC50 Value (µM) | Assay | Reference |

| HeLa | Cervical Cancer | 18 | Cell Proliferation Assay | [1] |

| MDA-MB-231 | Breast Cancer | 15.7 | XTT Assay | [2] |

| HT29 | Colon Cancer | 11.79 | XTT Assay | [3] |

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| MDA-MB-231 | Untreated Control | 36.5 ± 1.12 | - | 36.5 ± 1.12 | [2] |

| MDA-MB-231 | 15.7 µM SBE13 (48h) | Increased | Decreased | 49.8 ± 1.10 | [2] |

Note: While specific percentage breakdowns for G0/G1 and S phases were not detailed in the source, the trend of an increase in G0/G1 and a decrease in S phase was noted.

Table 3: Induction of Apoptosis by this compound

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) | Reference |

| HT29 | Untreated Control | 4.97 ± 1.15 | 5.36 ± 1.87 | 10.33 | [3] |

| HT29 | 11.79 µM SBE13 (48h) | 8.61 ± 2.37 | 22.05 ± 1.19 | 30.66 | [3] |

| MDA-MB-231 | IC50 value of SBE13 | - | - | Significantly promoted | [4] |

Table 4: Effect of this compound on Cell Cycle-Related Protein Expression in HeLa Cells

| Protein | Treatment with SBE13 (66 and 100 µM) | Effect | Reference |

| Cyclin B1 | Increased | Upregulation | [1] |

| Phospho-Histone H3 | Increased | Upregulation | [1] |

| Wee1 | Increased | Upregulation | [1] |

| Emi1 | Increased | Upregulation | [1] |

| Securin | Increased | Upregulation | [1] |

| Cdc27 | Cleavage | Degradation | [1] |

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.

PLK1 Inhibition and G2/M Arrest

PLK1 is essential for the G2/M transition. It phosphorylates and activates Cdc25C phosphatase, which in turn removes inhibitory phosphates from Cdk1 (Cdc2), a key component of the Maturation Promoting Factor (MPF). Activated Cdk1/Cyclin B1 complex then drives the cell into mitosis. By inhibiting PLK1, SBE13 prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1. This blocks the cells from entering mitosis, resulting in a G2/M arrest.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway. The accumulation of cells in mitosis due to PLK1 inhibition leads to mitotic catastrophe, a form of cell death that occurs during mitosis. This is often characterized by the activation of caspase cascades. While the precise signaling from mitotic arrest to apoptosis is complex, it is known to involve the mitochondrial pathway.

Experimental Protocols

The following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (XTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines (e.g., HeLa, MDA-MB-231, HT29)

-

Complete culture medium

-

This compound

-

96-well plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells.

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Prepare the XTT labeling mixture by adding 0.1 mL of the electron-coupling reagent to 5 mL of the XTT labeling reagent.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection and quantification of apoptotic cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting

This protocol is for the detection of changes in protein expression levels.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-Cyclin B1, anti-phospho-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a potent and selective PLK1 inhibitor that effectively induces G2/M cell cycle arrest and apoptosis in a range of cancer cell lines. The quantitative data and mechanistic insights provided in this technical guide underscore the therapeutic potential of targeting PLK1 with this compound. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the anti-cancer properties of this compound. Future studies should focus on expanding the panel of cancer cell lines tested, conducting in vivo efficacy studies, and exploring potential combination therapies to enhance the anti-tumor activity of this compound.

References

SBE13 Hydrochloride: A Technical Guide to its Mechanism of Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Overexpression of Plk1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2][3][4] this compound has emerged as a promising anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis specifically in cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for Plk1, with a reported IC50 (half-maximal inhibitory concentration) in the picomolar range, while showing significantly lower activity against other Plk family members like Plk2 and Plk3.[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The primary mechanism of action of this compound is the inhibition of Plk1's kinase activity, which disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[2][3][4]

Quantitative Analysis of this compound's Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key efficacy data from published studies.

Table 1: Inhibitory Activity of this compound against Plk Kinases

| Kinase | IC50 Value | Reference |

| Plk1 | 200 pM | [1][2] |

| Plk2 | >66 µM | [1] |

| Plk3 | 875 nM | [1] |

Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |

| HeLa | Cervical Cancer | EC50 (Cell Proliferation) | 18 µM | Not Specified | [1] |

| MDA-MB-231 | Breast Cancer | IC50 (Cell Viability) | 15.7 µM | 48 hours | [3] |

| HT29 | Colon Cancer | IC50 (Cell Viability) | 11.79 µM | 48 hours | [5][6] |

| Various Cancer Cell Lines | Multiple Origins | EC50 (Anti-proliferative) | 5 µM - 39 µM | Not Specified | [2] |

| MDA-MB-231 | Breast Cancer | Apoptotic Cells (%) | Significantly Increased | 15.7 µM for 48 hours | [3] |

| HT29 | Colon Cancer | Apoptotic Cells (%) | Significantly Increased | 11.79 µM for 48 hours | [5][6] |

| MDA-MB-231 | Breast Cancer | G2/M Phase Arrest (%) | 49.8 ± 1.10% | 15.7 µM for 48 hours | [1] |

Signaling Pathways of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of Plk1. This leads to a cascade of downstream events culminating in programmed cell death. The key signaling pathways involved are depicted below.

Plk1 Inhibition, Mitotic Arrest, and DNA Damage Response

This compound's primary action is the inhibition of Plk1, a critical kinase for mitotic entry, spindle formation, and cytokinesis. This inhibition leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle.[3][4] This arrest can, in turn, trigger a DNA damage response (DDR). Studies have shown that Plk1 inhibition can lead to increased levels of γH2AX, a marker for DNA double-strand breaks, and activation of ATM (Ataxia-Telangiectasia Mutated) and Chk1, key kinases in the DDR pathway.

Intrinsic Apoptotic Pathway Activation

The DNA damage response and mitotic stress caused by Plk1 inhibition converge on the intrinsic (mitochondrial) pathway of apoptosis. This involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins. Specifically, Plk1 inhibition has been shown to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of the initiator caspase-9 and subsequently the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of key cellular substrates, including PARP (Poly [ADP-ribose] polymerase), ultimately leading to the biochemical and morphological hallmarks of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (XTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HT29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 40 µM) for a specified duration (e.g., 48 hours).[3] Include a vehicle control (DMSO).

-

XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche Diagnostics). Add the XTT labeling mixture to each well.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time (e.g., 48 hours).[3]

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Use appropriate controls for setting compensation and gates.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol determines the effect of this compound on cell cycle distribution.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for the desired time (e.g., 48 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of apoptosis-related proteins.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Plk1, cleaved Caspase-3, PARP, Bcl-2, Bax, γH2AX, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a highly selective and potent Plk1 inhibitor that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action involves the induction of G2/M cell cycle arrest, which subsequently triggers a DNA damage response and activates the intrinsic apoptotic pathway. This is characterized by the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP. The detailed data and protocols provided in this guide offer a solid foundation for further preclinical and clinical investigation of this compound as a promising targeted therapy for cancer. Further research is warranted to fully elucidate the intricate downstream signaling events and to explore its potential in combination therapies.

References

- 1. Polo-like kinase-1 in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

SBE13 Hydrochloride: A Deep Dive into a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SBE13 hydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This document details its molecular characteristics, mechanism of action, relevant signaling pathways, and key experimental protocols for its study.

Core Molecular and Physicochemical Properties

This compound is a small molecule inhibitor with well-defined chemical properties crucial for its application in research and drug development.

| Property | Value | Citation |

| Molecular Formula | C24H27ClN2O4・HCl | [1][2] |

| Molecular Weight | 479.4 g/mol | [1][2] |

| CAS Number | 1052532-15-6 | [1][2] |

| Chemical Name | N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride | [1] |

Mechanism of Action and Biological Activity

This compound is a highly potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] It functions as a Type II inhibitor, binding to and stabilizing the inactive conformation of PLK1.[3] This specific mode of inhibition contributes to its high selectivity.

The primary biological consequence of PLK1 inhibition by this compound is the disruption of mitotic progression. This leads to a G2/M phase cell cycle arrest, ultimately inducing apoptosis in a variety of human cancer cell lines.[1][4] Notably, in primary, non-cancerous cells, this compound has been shown to transiently arrest the cell cycle at the G0/G1 phase.[1]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter in drug development. This compound demonstrates remarkable selectivity for PLK1 over other related kinases.

| Kinase Target | IC50 | Citation |

| PLK1 | 200 pM | [1][4] |

| PLK2 | >66 μM | [1] |

| PLK3 | 875 nM | [1] |

| Aurora A Kinase | No significant inhibition | [1] |

The PLK1 Signaling Pathway and the Role of this compound

Polo-like kinase 1 is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5][6] Its overexpression is a common feature in many human cancers and is often associated with poor prognosis.[6] The inhibition of the PLK1 signaling pathway is therefore a promising strategy for cancer therapy.

Caption: PLK1 signaling cascade in mitosis and its inhibition by this compound.

Experimental Protocols

In Vitro Kinase Assay for PLK1 Activity

This protocol outlines a method to determine the inhibitory effect of this compound on PLK1 kinase activity.

1. Cell Lysis and Immunoprecipitation:

-

Culture cells (e.g., HeLa) and synchronize them at the G2/M boundary using a double thymidine block.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 13 hours) before harvesting.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration of the lysates.

-

For each immunoprecipitation, incubate a standardized amount of total protein (e.g., 800 µg) with a PLK1-specific antibody cocktail (e.g., 1.5 µg) for 2 hours at 4°C with rotation.[1][7]

-

Capture the antibody-protein complexes using Protein A/G agarose beads.

2. Kinase Reaction:

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase buffer.

-

Resuspend the beads in kinase buffer containing a suitable substrate (e.g., casein, 1 µg) and [γ-³²P]ATP (1 µCi).[7]

-

Incubate the reaction mixture at 37°C for 30 minutes.[7]

3. Detection and Quantification:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Expose the membrane to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated substrate.

-

Quantify the band intensities to determine the relative kinase activity at different concentrations of this compound.

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of this compound.

1. Cell Seeding:

-

Plate cancer cells (e.g., HeLa, HCT116) in 6-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 100 µM).

-

Include a vehicle control (e.g., DMSO).

3. Cell Counting:

-

At various time points (e.g., 24, 48, and 72 hours) after treatment, detach the cells using trypsin.

-

Count the number of viable cells using a hemocytometer or an automated cell counter.

4. Data Analysis:

-

Plot cell number against time for each concentration.

-

Calculate the EC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

Caption: Workflow for evaluating the biological effects of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Decoding Polo-like kinase 1 signaling along the kinetochore-centromere axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SBE13, a newly identified inhibitor of inactive polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Polo-like Kinase 1 (PLK1): A Master Regulator of Mitosis and a Prime Target in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Polo-like kinase 1 (PLK1) is a highly conserved serine/threonine kinase that serves as a pivotal regulator of cell division.[1][2] Its expression and activity are tightly controlled throughout the cell cycle, peaking during the G2 and M phases to orchestrate critical mitotic events.[3][4] While essential for the faithful segregation of genetic material in normal proliferating cells, PLK1 is frequently overexpressed in a wide array of human cancers, where its elevated activity contributes to tumorigenesis and is often associated with aggressive disease and poor patient outcomes.[5][6][7] This dysregulation has positioned PLK1 as a significant proto-oncogene and an attractive target for therapeutic intervention.[6][8] This guide provides a comprehensive technical overview of PLK1's function in mitosis, its role in cancer, and the methodologies used to investigate its activity, aimed at researchers, scientists, and professionals in drug development.

The Role of PLK1 in Mitosis: An Orchestrator of Cell Division

PLK1's primary role is to ensure the orderly and accurate progression of cells through mitosis.[5] Its activity is required for multiple key stages, from mitotic entry to the final separation of daughter cells. The expression of PLK1 is low during the G1/S transition and increases through the S phase, reaching its maximum level in the G2/M phase.[3]

1.1. Regulation and Activation

The activation of PLK1 is a critical checkpoint for mitotic entry and is primarily regulated by phosphorylation. Aurora A kinase, in conjunction with its cofactor Bora, phosphorylates PLK1 on a key threonine residue (Thr210) within its T-loop, leading to a significant increase in its catalytic activity.[3][9] This activation occurs at centrosomes, marking a crucial step for the cell to commit to mitosis.[3]

1.2. Key Mitotic Functions

PLK1's role spans the entirety of mitosis through the phosphorylation of a multitude of substrates.[10][11]

-

G2/M Transition and Mitotic Entry: PLK1 promotes entry into mitosis by activating the phosphatase Cdc25C.[12][13] Activated Cdc25C, in turn, removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), triggering the activation of the Cdk1/Cyclin B complex, the master engine of mitosis.[12][14]

-

Centrosome Maturation and Spindle Assembly: In prophase, PLK1 is essential for the maturation of centrosomes, the primary microtubule-organizing centers in animal cells.[1][3] It phosphorylates several centrosomal proteins, enabling the recruitment of γ-tubulin and other factors necessary to form a robust, bipolar mitotic spindle.[3]

-

Chromosome Segregation: During metaphase, PLK1 activity is crucial for the proper alignment of chromosomes at the metaphase plate and for satisfying the spindle assembly checkpoint (SAC).[15] It helps regulate the attachment of microtubules to kinetochores and is required for the subsequent separation of sister chromatids by promoting the degradation of securin and cohesin.[15][16]

-

Cytokinesis: In late mitosis, PLK1 relocates to the spindle midzone and midbody, where it plays a critical role in the final stage of cell division, cytokinesis.[1][3] It phosphorylates proteins involved in the formation of the contractile ring and the ultimate separation of the two daughter cells.[3]

Table 1: Key Mitotic Substrates of PLK1 and Their Functions

| Substrate | Function in Mitosis | Citation(s) |

|---|---|---|

| Cdc25C | Phosphatase that activates Cdk1 to promote mitotic entry. | [12][13] |

| Wee1/Myt1 | Kinases that inhibit Cdk1; PLK1-mediated phosphorylation targets them for degradation. | [9][17] |

| EMI1 | Anaphase-Promoting Complex (APC/C) inhibitor; PLK1 phosphorylation leads to its degradation, activating the APC/C. | [14][17] |

| Ninein-like protein (Nlp) | Centrosomal protein involved in microtubule nucleation and centrosome maturation. | [3][11] |

| MCAK | Mitotic Centromere-Associated Kinesin; regulated by PLK1 to ensure proper chromosome segregation. | [18] |

| PRC1 | Microtubule-associated protein essential for cytokinesis; phosphorylation by PLK1 creates a docking site. | [15] |

| p53 | Tumor suppressor; PLK1 can phosphorylate and inhibit its pro-apoptotic functions. |[10][12] |

PLK1 in Cancer: From Regulator to Oncogene

The tight regulation of PLK1 is lost in many cancers, leading to its overexpression at both the mRNA and protein levels.[5][7] This dysregulation is not merely a byproduct of increased proliferation but is an active driver of tumorigenesis.[19][20]

2.1. Overexpression and Prognostic Significance

High levels of PLK1 have been documented in a broad spectrum of malignancies, including non-small cell lung cancer, breast cancer, colorectal cancer, melanoma, and others.[7][18][20] Crucially, this overexpression often correlates with tumor aggressiveness, advanced disease stage, and poor patient prognosis, making PLK1 a significant biomarker.[5][18][21][22]

2.2. Driving Genomic Instability

Overexpression of PLK1 can override critical cell-cycle checkpoints, particularly the spindle assembly checkpoint.[19] This allows cells with improperly attached chromosomes to proceed through mitosis, leading to mis-segregation and a state of chromosomal instability (CIN).[19] The resulting aneuploidy is a hallmark of cancer and contributes to tumor evolution, heterogeneity, and the acquisition of drug resistance.[7][8][19]

Table 2: Summary of PLK1 Overexpression and Prognostic Significance in Various Cancers

| Cancer Type | Finding | Prognostic Correlation | Citation(s) |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Overexpressed | Associated with poor prognosis. | [18][22] |

| Breast Cancer | Overexpressed, especially in invasive carcinoma. | High expression correlates with worse prognosis. | [23] |

| Colorectal Cancer | Overexpressed | Associated with poor prognosis. | [18][24] |

| Bladder Cancer | Overexpressed | Correlated with higher pathologic grade. | [18] |

| Esophageal Carcinoma | Overexpressed | High expression linked to lower 3-year survival rates. | [18] |

| Hepatoblastoma | Overexpressed | High expression linked to poorer outcomes. | [22] |

| Ovarian Cancer | Overexpressed | Independent unfavorable prognostic marker. | [22] |

| Prostate Cancer | Overexpressed | Some studies link it to higher Gleason grade, though prognostic value of RNA expression is debated. |[25] |

PLK1 as a Therapeutic Target in Oncology

Given its critical role in mitosis and its frequent overexpression in tumors, inhibiting PLK1 has emerged as a promising anti-cancer strategy.[5][6] The goal is to induce mitotic arrest specifically in rapidly dividing cancer cells, leading to apoptosis while sparing non-dividing normal cells.[6][8]

3.1. Development of PLK1 Inhibitors

Numerous small-molecule inhibitors targeting PLK1 have been developed. These are broadly classified into two types:

-

ATP-competitive inhibitors: These molecules bind to the kinase domain of PLK1, competing with ATP and blocking its catalytic activity. This is the most common class of PLK1 inhibitors.[5][26]

-

Polo-Box Domain (PBD) inhibitors: These agents target the PBD, a unique regulatory domain in PLK1. By blocking the PBD, they prevent PLK1 from localizing to its substrates and subcellular structures, thereby inhibiting its function.[5]

Table 3: Major PLK1 Inhibitors in Clinical or Preclinical Development

| Inhibitor | Mechanism | Development Stage | Citation(s) |

|---|---|---|---|

| Volasertib (BI 6727) | ATP-competitive | Phase I/II/III trials (AML, solid tumors) | [18][27][28] |

| Onvansertib (NMS-1286937) | ATP-competitive | Phase I/II trials (various cancers) | [5][28] |

| BI 2536 | ATP-competitive | Clinical trials terminated for monotherapy; explored in combination. | [18][27][29] |

| GSK461364 | ATP-competitive | Phase I/II trials; associated with venous thrombotic emboli. | [18][27] |

| Rigosertib (ON 01910.Na) | Multi-targeting (including PLK1) | Clinical trials; limited success due to poor specificity. | [30][31] |

| Poloxin | PBD-specific | Preclinical |[31] |

3.2. Clinical Landscape and Combination Therapies

While preclinical studies of PLK1 inhibitors showed significant promise, their success in clinical monotherapy has been modest.[18][29] Issues include dose-limiting toxicities (primarily hematologic) and the development of resistance.[8][18][26] Consequently, the current focus has shifted to combination therapies. Combining PLK1 inhibitors with standard chemotherapies (like cisplatin or cytarabine) or other targeted agents has shown potential to enhance anti-tumor activity and overcome resistance.[5][26] For example, the combination of volasertib with low-dose cytarabine has shown improved outcomes in acute myeloid leukemia (AML).[26]

Key Experimental Protocols for Studying PLK1

Investigating the function and inhibition of PLK1 requires a range of specialized molecular and cellular biology techniques.

4.1. PLK1 In Vitro Kinase Assay

This assay directly measures the catalytic activity of purified PLK1 and is fundamental for screening potential inhibitors. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[32][33]

Protocol Outline:

-

Reaction Setup: In a 96- or 384-well plate, combine purified active PLK1 enzyme with a specific peptide substrate (e.g., PLKtide) and kinase assay buffer.[32]

-

Initiation: Start the reaction by adding an ATP solution. If testing inhibitors, the compound is pre-incubated with the enzyme before ATP addition.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a defined period (e.g., 40-60 minutes).[32][33]

-

Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes any remaining ATP.

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the product (ADP) back into ATP.

-

Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce a light signal, which is measured by a luminometer. The signal intensity is directly proportional to PLK1 activity.[32][33]

4.2. Immunoprecipitation and Western Blotting

This protocol is used to isolate PLK1 from cell lysates to study its expression levels, post-translational modifications, or interactions with other proteins.

Protocol Outline:

-

Cell Lysis: Harvest cells (e.g., cancer cell lines) and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to release proteins and preserve their state.

-

Immunoprecipitation (IP): Add a primary antibody specific to PLK1 to the cell lysate. The antibody will bind to PLK1.

-

Complex Capture: Add protein A/G-conjugated beads (e.g., agarose or magnetic beads). These beads bind to the antibody, capturing the entire antibody-PLK1 complex.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with a primary antibody (e.g., anti-PLK1 to confirm pulldown, or an antibody against a suspected interacting partner) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

4.3. Cell Cycle Analysis via Flow Cytometry

This method is essential for determining the cellular effect of PLK1 inhibition, which typically causes cells to arrest in the G2/M phase of the cell cycle.[16]

Protocol Outline:

-

Cell Treatment: Culture cancer cells and treat them with a PLK1 inhibitor (or a vehicle control) for a specified time (e.g., 24-48 hours).

-

Cell Harvest: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane. This step is typically done overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: Generate a histogram of cell count versus DNA content. Cells in G1 phase will have 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2 or M phase will have 4N DNA content.[16] A successful PLK1 inhibitor will show a significant increase in the 4N peak compared to the control.

Conclusion

Polo-like kinase 1 is a master regulator of mitosis, essential for the high-fidelity transmission of the genome.[1][3] Its frequent overexpression in cancer transforms it into a potent oncogene that drives genomic instability and tumor progression.[7][19] This dual nature makes PLK1 a compelling and validated target for cancer therapy. While early-generation inhibitors have faced challenges in the clinic, ongoing research into more specific inhibitors, biomarkers for patient selection (such as TP53 or RAS mutation status), and rational combination therapies continues to hold great promise for leveraging PLK1 inhibition as an effective strategy in the fight against cancer.[5][8][27] A deep understanding of its complex biology and the robust experimental tools to study it are paramount for realizing this therapeutic potential.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 6. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The substrates of Plk1, beyond the functions in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epibrain.info [epibrain.info]

- 12. PLK1 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. journals.biologists.com [journals.biologists.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The clinical and prognostic value of polo-like kinase 1 in lung squamous cell carcinoma patients: immunohistochemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Polo-like kinase 1 as a biomarker predicts the prognosis and immunotherapy of breast invasive carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. ascopubs.org [ascopubs.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]

- 31. ec.bioscientifica.com [ec.bioscientifica.com]

- 32. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 33. promega.jp [promega.jp]

SBE13 Hydrochloride: A Technical Guide to Its Selective Binding to the Inactive Conformation of PLK1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SBE13 hydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). A crucial regulator of mitotic progression, PLK1 is a validated target in oncology. This compound distinguishes itself by preferentially binding to and stabilizing the inactive "DFG-out" conformation of PLK1, classifying it as a Type II kinase inhibitor. This mode of action contributes to its high selectivity and potent anti-proliferative effects in cancer cells. This document details the binding characteristics of this compound, its effects on cellular signaling, and provides comprehensive experimental protocols for its characterization.

Introduction to PLK1 and the Significance of Inactive Conformation Targeting

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Its expression and activity are tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[1] Dysregulation and overexpression of PLK1 are common in a wide range of human cancers and are often associated with poor prognosis. This has established PLK1 as a promising target for anticancer therapies.

Protein kinases exist in dynamic equilibrium between active and inactive conformations. The activation state is often controlled by the conformation of the "DFG" (Asp-Phe-Gly) motif within the activation loop. In the active "DFG-in" state, the kinase is competent to bind ATP and phosphorylate substrates. In the "DFG-out" inactive state, the phenylalanine residue of the DFG motif occupies the ATP-binding site, preventing catalysis.[3]

Type II kinase inhibitors, such as this compound, bind to this inactive "DFG-out" conformation. This mechanism offers several advantages, including potentially higher selectivity, as the inactive conformation can be more structurally diverse among different kinases compared to the highly conserved ATP-binding pocket of the active "DFG-in" state.[4]

This compound: A Potent and Selective Type II PLK1 Inhibitor

This compound is a dimethoxy-benzeneethanamine derivative that has been identified as a highly potent and selective PLK1 inhibitor.[5] It is proposed to lock PLK1 in the inactive DFG-out conformation, thereby preventing its catalytic activity.[5][6]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays.

| Parameter | Target | Value | Reference |

| IC50 | PLK1 | 0.2 nM (200 pM) | [6][7][8] |

| IC50 | PLK2 | 66 µM | [5][6] |

| IC50 | PLK3 | 875 nM | [5][6] |

| IC50 | Aurora A Kinase | >4000-fold selectivity over PLK1 | [7] |

| EC50 | HeLa Cells | 18 µM | [6] |

| EC50 | HT29 Cells | 11.79 µM (at 48h) | [9] |

| EC50 | Various Cancer Cell Lines | 5 - 60 µM | [6] |

IC50: The half maximal inhibitory concentration. EC50: The half maximal effective concentration.

Signaling Pathways and Experimental Workflows

PLK1 Activation and Inhibition by SBE13

PLK1 activation is a multi-step process initiated at the G2/M transition. Aurora A kinase, in conjunction with its co-factor Bora, phosphorylates PLK1 on Threonine 210 (T210) in the activation loop, leading to a conformational change that promotes kinase activity.[1][10] this compound intervenes by binding to the inactive conformation, preventing this activation cascade.

Caption: PLK1 activation pathway and its inhibition by this compound.

Experimental Workflow for Characterizing SBE13

The following diagram outlines a typical workflow for characterizing the effects of this compound.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol is adapted from standard radiometric kinase assays.

Objective: To determine the IC50 value of this compound against PLK1.

Materials:

-

Recombinant human PLK1 enzyme.

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT).

-

Substrate (e.g., dephosphorylated casein).

-

[γ-³²P]ATP.

-

This compound stock solution (in DMSO).

-

Phosphocellulose paper (P81).

-

1% Phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a reaction tube, combine the PLK1 enzyme, kinase buffer, and the substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay to Demonstrate Binding to Inactive PLK1

This protocol is based on the principle that a constitutively active mutant of PLK1 will be less susceptible to inhibition by a Type II inhibitor.[7]

Objective: To provide evidence that this compound preferentially binds to the inactive conformation of PLK1.

Materials:

-

HeLa cells.

-

Expression vector for wild-type PLK1.

-

Expression vector for constitutively active PLK1 (T210D mutant).

-

Transfection reagent.

-

Cell lysis buffer.

-

Anti-PLK1 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Materials for in vitro kinase assay (as described in 4.1).

Procedure:

-

Transfect HeLa cells with either the wild-type PLK1 or the T210D PLK1 expression vector.

-

After 24-48 hours, lyse the cells and immunoprecipitate PLK1 using an anti-PLK1 antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitates thoroughly.

-

Perform an in vitro kinase assay on the immunoprecipitated wild-type PLK1 and T210D PLK1 in the presence of a range of this compound concentrations.

-

Measure the kinase activity for both wild-type and T210D PLK1 at each inhibitor concentration.

-

Expected Outcome: this compound will potently inhibit the wild-type PLK1, but will show significantly reduced or no inhibition of the T210D mutant, indicating that the inhibitor requires the inactive conformation for binding.[7]

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with this compound.[11][12][13]

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell line (e.g., HeLa, HT29).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

70% Ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Gate the cell population to exclude doublets and debris.

-

Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with SBE13 treatment.[7]

Apoptosis Assay using Annexin V Staining

This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.[10][14][15]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line.

-

This compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).

-

PBS.

-

Flow cytometer.

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and collect by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Differentiate cell populations:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.

-

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and highly selective inhibition of PLK1. Its mechanism of action, which involves the stabilization of the inactive "DFG-out" conformation, underscores the potential of developing more specific kinase inhibitors with improved therapeutic windows. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other similar compounds targeting the inactive state of protein kinases.

References

- 1. Molecular dynamics of PLK1 during mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitylation-dependent localization of PLK1 in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predicting Inactive Conformations of Protein Kinases Using Active Structures: Conformational Selection of Type-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 15. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for SBE13 Hydrochloride in In Vitro Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention. Inhibition of PLK1 by this compound has been shown to disrupt the cell cycle, leading to a G2/M phase arrest and subsequent induction of apoptosis in cancer cells.[1] These application notes provide detailed protocols for assessing the in vitro anti-proliferative effects of this compound using common cell-based assays.

Mechanism of Action

Polo-like kinase 1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. This compound selectively binds to the ATP-binding pocket of PLK1, inhibiting its kinase activity. This disruption of PLK1 function leads to mitotic arrest, typically at the G2/M checkpoint, and ultimately triggers the apoptotic cascade in cancer cells.

PLK1 Signaling Pathway in Mitosis

Caption: this compound inhibits the activation of PLK1, a key regulator of mitotic events.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other PLK1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 / EC50 | Assay Type | Reference |

| SBE13 HCl | HeLa | Cervical Cancer | 18 µM (EC50) | Cell Proliferation | [1] |

| SBE13 HCl | HT-29 | Colon Cancer | 11.79 µM (IC50) | XTT | |

| SBE13 HCl | MDA-MB-231 | Breast Cancer | 15.7 µM (IC50) | XTT | |

| BI 2536 | A549 | Lung Cancer | 1.5 nM (IC50) | Cell Proliferation | [3] |

| BI 2536 | HCT116 | Colon Cancer | 2.5 nM (IC50) | Cell Proliferation | [3] |

| Volasertib | HCT-116 | Colon Cancer | 602.4 nM (IC50) | MTT | [4] |

| Onvansertib | A549 | Lung Adenocarcinoma | ~20 nM (IC50) | CCK-8 | [5] |

| Onvansertib | PC-9 | Lung Adenocarcinoma | ~30 nM (IC50) | CCK-8 | [5] |

Table 2: Cell Cycle and Apoptosis Analysis of this compound in MDA-MB-231 Cells

| Treatment | % of Cells in G2/M Phase | % of Apoptotic Cells (Early + Late) | Reference |

| Control | 12.5 ± 1.5 | 3.2 ± 0.5 | |

| SBE13 HCl (15.7 µM) | 49.8 ± 1.1 | 28.7 ± 2.1 |

Experimental Protocols

Experimental Workflow for In Vitro Proliferation Assay

Caption: General workflow for assessing cell proliferation using this compound.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for this compound based on standard MTT assay procedures.[6]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

-

Incubate for the desired time period (e.g., 48 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the log of the drug concentration to determine the IC50 value.

-

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete medium.

-

-

Compound Treatment:

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubate the plates for 7-14 days at 37°C and 5% CO₂, allowing colonies to form. The medium can be replaced with fresh medium containing the drug every 3-4 days if necessary.

-

-

Colony Staining and Quantification:

-

After the incubation period, carefully remove the medium and wash the wells twice with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well and incubating for 15 minutes.

-

Remove the methanol and add 1 mL of crystal violet staining solution to each well.

-

Incubate for 10-20 minutes at room temperature.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

-

Data Analysis:

-

Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound or a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells.

-

Wash the cells with ice-cold PBS and centrifuge.

-

Resuspend the cell pellet in 300 µL of ice-cold PBS.

-

While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis:

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

This compound is a valuable tool for studying the role of PLK1 in cancer cell proliferation. The provided protocols offer standardized methods to evaluate its anti-proliferative activity, effects on long-term survival, and its impact on cell cycle progression. These assays can be instrumental in the preclinical assessment of this compound and other PLK1 inhibitors in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

Application Notes and Protocols for SBE13 Hydrochloride in Kinase Assays

These application notes provide detailed protocols and guidelines for utilizing SBE13 hydrochloride, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in kinase assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, cell biology, and biochemistry.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Its functions include mitotic entry, spindle formation, chromosome segregation, and cytokinesis. Due to its elevated expression in many human cancers and its correlation with poor prognosis, PLK1 has emerged as a significant target for anti-cancer drug development.